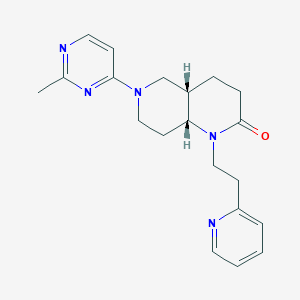![molecular formula C21H25N3O3 B5496447 N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5496447.png)
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including analgesic, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood. However, it is believed to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems. The compound has been shown to bind to the 5-HT1A and 5-HT2A receptors, as well as the D2 and α2-adrenergic receptors. These interactions may contribute to the compound's analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and improve mood. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems. These effects suggest that this compound may have potential as a treatment for various psychiatric and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its well-characterized pharmacological profile. The compound has been extensively studied for its potential therapeutic applications and its mechanism of action is relatively well understood. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide. One direction is to further investigate its potential therapeutic applications in various psychiatric and neurological disorders, such as depression, anxiety, and chronic pain. Another direction is to explore its mechanism of action in more detail, particularly its interactions with various neurotransmitter systems. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide involves the reaction of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in animal models. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems. These findings suggest that this compound may have potential as a treatment for various psychiatric and neurological disorders.
properties
IUPAC Name |
N-[4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16(25)22-19-5-2-17(3-6-19)13-23-8-10-24(11-9-23)14-18-4-7-20-21(12-18)27-15-26-20/h2-7,12H,8-11,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZZAXEGOZGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[3-allyl-4-oxo-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5496364.png)
![4-(2-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5496365.png)
![4-methyl-3-[(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)thio]-4H-1,2,4-triazole](/img/structure/B5496375.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5496379.png)


![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5496431.png)
![methyl 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5496435.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5496441.png)

